(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone
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Description
(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C22H24N6O and its molecular weight is 388.475. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a messenger molecule with diverse functions throughout the body .
Mode of Action
The compound interacts with its targets, the nitric oxide synthases, to mediate the production of nitric oxide . Nitric oxide is a key player in various physiological processes, including neurotransmission, immune defense, and regulation of cell death .
Biochemical Pathways
The compound’s interaction with nitric oxide synthases affects the nitric oxide pathway. Nitric oxide is a critical component in several biochemical pathways, including those involved in neurotransmission, immune response, and apoptosis . The downstream effects of these pathways can have significant impacts on physiological processes such as memory, learning, and immune defense .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is the production of nitric oxide, which has diverse functions throughout the body . In the brain and peripheral nervous system, nitric oxide displays many properties of a neurotransmitter . In macrophages, nitric oxide mediates tumoricidal and bactericidal actions .
Biological Activity
The compound (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone , also known by its IUPAC name, is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C22H24N6O
- Molecular Weight : 442.4 g/mol
- CAS Number : 1021028-01-2
The compound features a pyridazine ring, a piperazine moiety, and a substituted aromatic group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in disease pathways. For instance, studies suggest that it could modulate immune responses by interacting with programmed cell death proteins (PD-1/PD-L1) or other relevant pathways in cancer therapy .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown promising results against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 μM in various studies .
Anticancer Properties
The compound's structural analogs have been evaluated for their anticancer activities. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with some derivatives exhibiting low micromolar GI50 values, indicating strong antiproliferative effects . The mechanism often involves inhibition of tubulin polymerization and interference with cell cycle progression .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can inhibit key enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases . The inhibition profiles suggest potential applications in developing treatments for conditions like Alzheimer's disease.
Case Studies
Study | Target Pathogen | IC50/IC90 Values | Effect Observed |
---|---|---|---|
Study 1 | Mycobacterium tuberculosis | IC90: 3.73 - 4.00 μM | Significant antimicrobial activity |
Study 2 | Cancer Cell Lines | GI50 < 5.0 μM | High cytotoxicity and antiproliferative effects |
Study 3 | AChE | IC50: Not specified | Enzyme inhibition leading to potential neuroprotective effects |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the piperazine and pyridazine moieties significantly influence biological activity. For instance, substituents on the aromatic rings can enhance binding affinity to target proteins, thereby increasing efficacy .
Properties
IUPAC Name |
(2-methylphenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-16-9-10-23-20(15-16)24-19-7-8-21(26-25-19)27-11-13-28(14-12-27)22(29)18-6-4-3-5-17(18)2/h3-10,15H,11-14H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZMUPDOJGDVOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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